molecular formula C19H21N3O4 B2492907 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894008-64-1

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2492907
CAS No.: 894008-64-1
M. Wt: 355.394
InChI Key: AQNFQTCFIHESMA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative of 5-oxo-1-phenylpyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-methylpyrrolidin-3-yl)urea
  • 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-ethylpyrrolidin-3-yl)urea

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of both the dimethoxyphenyl and phenylpyrrolidinone moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-15-8-9-17(26-2)16(11-15)21-19(24)20-13-10-18(23)22(12-13)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNFQTCFIHESMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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